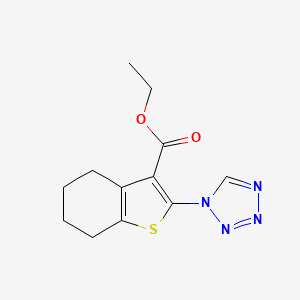

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Descripción general

Descripción

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound that features a tetrazole ring fused to a benzothiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound a valuable candidate for various scientific studies.

Mecanismo De Acción

Target of Action

Similar tetrazole compounds have been found to exhibit potent anti-cancer activity . They are often designed to interact with specific proteins or enzymes that play crucial roles in the proliferation of cancer cells .

Mode of Action

It can be inferred from related studies that tetrazole compounds often interact with their targets by forming hydrogen bonds and other non-covalent interactions . This interaction can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Tetrazole compounds are known to affect a variety of biochemical pathways depending on their specific targets . For instance, some tetrazole compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .

Pharmacokinetics

Tetrazole moiety is known to offer a more appreciative pharmacokinetic profile and plays the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Based on the known activities of similar tetrazole compounds, it can be inferred that this compound may have potential therapeutic effects, such as anti-cancer or antimicrobial activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with sodium azide and triethyl orthoformate . This reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the tetrazole ring.

Aplicaciones Científicas De Investigación

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-Tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

5-(2-(1H-Tetrazol-1-yl)ethyl)-1,3,4-thiadiazole: Contains a tetrazole ring fused to a thiadiazole moiety.

2-(1H-Tetrazol-5-yl)-1,3-benzothiazole: Features a tetrazole ring fused to a benzothiazole moiety.

Uniqueness

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of the tetrazole and benzothiophene rings, which confer distinct chemical and biological properties. The ester group also provides additional versatility for chemical modifications.

Actividad Biológica

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 692275-81-3) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on antitumor effects, neuroprotective potential, and other pharmacological activities supported by various studies.

- Molecular Formula : C12H14N4O2S

- Molar Mass : 278.33 g/mol

- CAS Number : 692275-81-3

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A notable investigation assessed its efficacy against breast cancer cell lines (MCF-7). The results indicated:

- IC50 Values : The compound exhibited an IC50 range of 23.2 to 49.9 μM for various derivatives tested, indicating moderate to high cytotoxicity against cancer cells .

The mechanisms through which this compound exerts its antitumor effects include:

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to significant apoptosis in MCF-7 cells, with a notable increase in early and late apoptotic populations .

- Cell Cycle Arrest : The compound caused G2/M and S-phase cell cycle arrest, suggesting interference with cell proliferation processes .

- Autophagy Inhibition : It was observed that the compound inhibited autophagic cell death while promoting necrosis in treated cells .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. Studies indicate that it may possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Other Pharmacological Activities

The compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary tests suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation markers in vitro.

Summary of Biological Activities

| Activity Type | Observed Effect | IC50 (μM) |

|---|---|---|

| Antitumor | Induces apoptosis | 23.2 - 49.9 |

| Neuroprotection | AChE inhibition | Not specified |

| Antimicrobial | Inhibition of bacterial growth | Not specified |

| Anti-inflammatory | Reduction in inflammatory markers | Not specified |

Case Studies

A case study published in Molecules focused on the synthesis and evaluation of this compound as a potential therapeutic agent against breast cancer. The study provided comprehensive data on the compound's synthesis process and its biological evaluation through various assays .

Propiedades

IUPAC Name |

ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMLMHRALIWOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331545 | |

| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

692275-81-3 | |

| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.